molecular formula C9H15Cl2N3O B13589607 2-amino-N-(2-aminoethyl)benzamide dihydrochloride

2-amino-N-(2-aminoethyl)benzamide dihydrochloride

Cat. No.: B13589607
M. Wt: 252.14 g/mol
InChI Key: CIZFCLPTMAWFJN-UHFFFAOYSA-N
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Description

2-Amino-N-(2-aminoethyl)benzamide dihydrochloride (AEAB·2HCl) is a benzamide derivative characterized by a primary amine group on the benzamide ring and a secondary amine in the ethylamino side chain. Its molecular formula is C₉H₁₄Cl₂N₃O, with a molecular weight of 263.13 g/mol . This compound is widely utilized in glycobiology for glycan conjugation via reductive amination, enabling the study of carbohydrate-protein interactions . Its dihydrochloride salt form enhances solubility in aqueous media, making it suitable for biochemical applications.

Properties

Molecular Formula

C9H15Cl2N3O

Molecular Weight

252.14 g/mol

IUPAC Name

2-amino-N-(2-aminoethyl)benzamide;dihydrochloride

InChI

InChI=1S/C9H13N3O.2ClH/c10-5-6-12-9(13)7-3-1-2-4-8(7)11;;/h1-4H,5-6,10-11H2,(H,12,13);2*1H

InChI Key

CIZFCLPTMAWFJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-aminoethyl)benzamide dihydrochloride typically involves the reaction of 2-amino-N-(2-aminoethyl)benzamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:

  • Dissolving 2-amino-N-(2-aminoethyl)benzamide in a suitable solvent such as water or ethanol.
  • Adding hydrochloric acid to the solution while maintaining a controlled temperature.
  • Stirring the mixture until the reaction is complete.
  • Isolating the product by filtration or crystallization.

Industrial Production Methods

In industrial settings, the production of 2-amino-N-(2-aminoethyl)benzamide dihydrochloride may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and concentration, are optimized to achieve high efficiency and purity.

Chemical Reactions Analysis

Oxidation Reactions

The primary and secondary amino groups (-NH₂ and -NH-) are susceptible to oxidation. Common oxidizing agents transform these groups into nitro (-NO₂) or nitroso (-NO) derivatives.

Oxidizing Agent Conditions Product Mechanistic Notes
Hydrogen peroxide (H₂O₂)Aqueous, pH 7–9, 25–50°CN-Oxides or nitroso intermediatesRadical-mediated oxidation at β-amino positions
Potassium permanganate (KMnO₄)Acidic (HCl), reflux2-Nitrobenzamide derivativesElectrophilic aromatic substitution followed by oxidation
Oxygen (O₂)Catalytic Cu(I), mild heatingImine or diazenium intermediatesMetal-catalyzed aerobic oxidation

Key Findings :

  • Oxidation at the ethylenediamine side chain dominates due to steric accessibility.

  • Aromatic ring oxidation is less favorable unless directed by electron-donating substituents.

Protection/Deprotection of Amino Groups

The amino groups are frequently protected to enable selective functionalization of other sites. Boc (tert-butoxycarbonyl) is a common protecting group.

Reagent Conditions Product Efficiency
Boc₂O (Di-tert-butyl dicarbonate)DMAP (4-dimethylaminopyridine), THF, 0°C → RTN-Boc-protected derivatives>90% yield
TFA (Trifluoroacetic acid)Dichloromethane, RT, 2–4 hrDeprotected amine hydrochloridesQuantitative

Mechanistic Insight :

  • Boc₂O reacts via nucleophilic catalysis, where DMAP enhances the nucleophilicity of the intermediary N-Boc-DMAP complex .

  • Steric hindrance between Boc groups and the benzamide backbone can slow protection kinetics .

Acylation and Alkylation

The amino groups undergo nucleophilic substitution with acylating or alkylating agents.

Reagent Conditions Product Selectivity
Acetyl chloridePyridine, 0°CN-Acetylated derivativesPreferential acylation at the primary amine
Benzyl bromideK₂CO₃, DMF, 60°CN-Benzylated compoundsSecondary amine alkylation favored
Methyl iodideEt₃N, CH₃CN, RTQuaternary ammonium saltsComplete methylation under forcing conditions

Notable Observations :

  • Competitive acylation at the amide nitrogen is negligible due to resonance stabilization.

  • Alkylation yields depend on solvent polarity and base strength .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into smaller fragments.

Conditions Reagent Products Rate
6M HCl, reflux, 12 hrHCl (aq)2-Aminobenzoic acid + ethylenediamine dihydrochlorideSlow (t₁/₂ ≈ 4 hr)
2M NaOH, 80°C, 6 hrNaOH (aq)Sodium 2-aminobenzoate + ethylenediamineFaster than acid hydrolysis

Structural Impact :

  • Hydrolysis is pH-dependent, with base-catalyzed mechanisms proceeding via tetrahedral intermediates.

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals, leveraging its amino and amide donor sites.

Metal Salt Conditions Complex Formed Application
CuCl₂·2H₂OMethanol, RT[Cu(C₉H₁₃N₃O)Cl₂]Catalytic oxidation studies
Ni(NO₃)₂·6H₂OEthanol, reflux[Ni(C₉H₁₃N₃O)(NO₃)₂]Magnetic materials research

Scientific Research Applications

2-Amino-N-(2-aminoethyl)benzamide dihydrochloride is a benzamide derivative with two amino groups that has potential uses in biological and medicinal chemistry research. The compound has a molecular formula of C₉H₁₃ClN₃O and a molar mass of 200.66532 g/mol.

Antiparasitic Activity

2-Amino-N-(2-aminoethyl)benzamide hydrochloride has been researched for its antiparasitic activity against Trypanosoma brucei, which causes Human African Trypanosomiasis . Studies have shown that certain derivatives of this compound have potent inhibitory effects, with some analogs demonstrating an in vitro effective concentration (EC50) as low as 0.001 μM. Derivatives of benzamide may serve as leads in the development of new antiparasitic drugs.

Histone Deacetylase (HDAC) Inhibitors

N-(2-amino-4-pyridyl)benzamide derivatives are a class of histone deacetylase inhibitors that can be used to treat cancer, leukemia, and diseases associated with differentiation and proliferation . Histone acetylation and deacetylation of chromatin are key aspects of regulating gene expression, and abnormal gene expression is the molecular biological basis for tumors and some genetic and metabolic diseases .

Gastrointestinal Prokinetic Activity

Mechanism of Action

The mechanism of action of 2-amino-N-(2-aminoethyl)benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The presence of amino groups allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varied Substituents

N-(2-Aminoethyl)-N-aryl/alkyl Benzamides

Several compounds share the N-(2-aminoethyl)benzamide backbone but differ in substituents on the aromatic ring or side chain:

Compound Name Molecular Formula Key Substituents Key Applications/Properties Reference
AEAB·2HCl C₉H₁₄Cl₂N₃O -NH₂ (benzamide), -NH-(CH₂)₂-NH₂ Glycan conjugation
N-(2-Aminoethyl)-N-(4-chlorophenyl)benzamide HCl C₁₅H₁₅Cl₂N₂O -Cl (para-substituted phenyl) Antitrypanosomal activity
N-(2-Aminoethyl)-2-chloro-N-(4-chlorophenyl)pyridine-3-carboxamide·2HCl C₁₅H₁₄Cl₃N₃O Pyridine ring, -Cl substituents Inhibits Trypanosoma brucei
2-(2-Aminoethyl)benzimidazole·2HCl C₉H₁₃Cl₂N₃ Benzimidazole ring Potential kinase inhibition

Key Observations :

  • AEAB·2HCl lacks aromatic halogenation, unlike antitrypanosomal derivatives (e.g., compounds 65–69 in ), which feature chloro or trifluoromethyl groups for enhanced bioactivity.
Pharmacologically Active Dihydrochloride Salts
Compound Name Molecular Formula Therapeutic Use Structural Distinction Reference
Momelotinib dihydrochloride monohydrate C₂₃H₂₆Cl₂N₆O₃ Myeloproliferative neoplasms Cyanomethyl and morpholine groups
Capmatinib dihydrochloride monohydrate C₂₃H₂₅Cl₂FN₆O₂ Kinase inhibition (c-MET) Quinoline and imidazo-triazine rings

Key Observations :

  • AEAB·2HCl lacks the complex heterocyclic systems seen in momelotinib or capmatinib, limiting its direct pharmacological use but favoring its role as a biochemical tool .
Solubility and Stability
  • AEAB·2HCl exhibits high aqueous solubility (>50 mg/mL) due to its dihydrochloride salt form, critical for glycan conjugation .
  • Chlorinated analogues (e.g., compound 65 in ) show reduced solubility in polar solvents, necessitating DMSO for biological assays.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Yield (%) Reference
AEAB·2HCl 263.13 >50 mg/mL (H₂O) 90–100
N-(2-Aminoethyl)-N-(4-chlorophenyl)benzamide HCl 329.21 10 mg/mL (DMSO) 69–75
Momelotinib·2HCl 505.40 Limited (DMSO) 54–76

Biological Activity

2-Amino-N-(2-aminoethyl)benzamide dihydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound, characterized by its dual amino functionality, has been investigated for various applications, including antiparasitic activity and interactions with biological targets. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₃ClN₃O
  • Molar Mass : 200.67 g/mol
  • Appearance : Colorless to yellowish crystalline solid
  • Solubility : Highly soluble in water

The presence of two amino groups enhances its reactivity and potential interactions with various biological molecules.

The mechanism of action for 2-amino-N-(2-aminoethyl)benzamide dihydrochloride involves its interaction with specific proteins and enzymes. The amino groups facilitate binding to active sites on these targets, influencing their functions and modulating pathways related to cell signaling, adhesion, and immune recognition.

Antiparasitic Activity

Recent studies have highlighted the compound's potent antiparasitic effects against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Some analogs of this compound have demonstrated an in vitro effective concentration (EC50) as low as 0.001 μM, indicating strong inhibitory effects.

Interaction Studies

Interaction studies reveal that 2-amino-N-(2-aminoethyl)benzamide dihydrochloride binds effectively to enzymes or receptors associated with parasitic infections. This binding affinity is crucial for its potential use in developing new antiparasitic drugs.

Case Study 1: Inhibition of HSET (KIFC1)

A study investigated the discovery of a novel thiazole derivative that exhibited micromolar in vitro inhibition of HSET (KIFC1). While not directly involving 2-amino-N-(2-aminoethyl)benzamide dihydrochloride, it illustrates the significance of benzamide derivatives in targeting similar pathways. The compound showed a half-maximal inhibitory concentration (IC50) of 2.7 μM against HSET, suggesting potential applications in cancer treatment through modulation of centrosome clustering .

Case Study 2: Glycan Analysis

In biochemical assays, 2-amino-N-(2-aminoethyl)benzamide has been utilized as a labeling agent for glycan analysis. This application underscores its versatility in biological research, particularly in studying protein-glycan interactions .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
N-(2-Aminoethyl)benzamideC₉H₁₂N₂OLacks additional amino group compared to target
N-benzoylethylenediamineC₉H₁₂N₂ODifferent substituent on the benzene ring
N-(2-Aminoethyl)-N-phenylbenzamideC₁₁H₁₄N₂OContains a phenyl group instead of a benzamide
4-Amino-N-(2-aminoethyl)benzamideC₉H₁₂N₂OSubstituted at para position on the benzene ring

The unique dual amino functionality of 2-amino-N-(2-aminoethyl)benzamide dihydrochloride contributes significantly to its biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-amino-N-(2-aminoethyl)benzamide dihydrochloride, and how can purity be optimized?

  • Answer : Synthesis typically involves coupling 2-aminobenzoic acid derivatives with ethylenediamine derivatives under controlled acidic conditions. A stepwise approach includes:

  • Step 1 : Activation of the carboxylic acid group (e.g., using thionyl chloride or EDCI/HOBt) to form an acyl chloride or active ester intermediate.
  • Step 2 : Reaction with N-(2-aminoethyl)amine under basic conditions (e.g., triethylamine) to form the benzamide intermediate.
  • Step 3 : Hydrochloride salt formation via HCl gas bubbling or treatment with concentrated HCl in anhydrous solvent .
    • Purity Optimization : Use column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization (ethanol/water mixtures). Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and ¹H NMR (DMSO-d₆, δ 7.5–8.5 ppm for aromatic protons) .

Q. What safety protocols are critical when handling 2-amino-N-(2-aminoethyl)benzamide dihydrochloride in laboratory settings?

  • Answer : Adhere to:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for powder handling.
  • Waste Disposal : Segregate chemical waste in labeled containers for halogenated organics; neutralize acidic residues before disposal.
  • Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Safety data align with H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2-amino-N-(2-aminoethyl)benzamide derivatives?

  • Answer : Discrepancies often arise from:

  • Structural Variants : Subtle differences in substituents (e.g., chloro vs. amino groups) alter binding affinities. Compare canonical SMILES or InChI keys to confirm compound identity .
  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent carriers (DMSO concentration ≤0.1%). Validate using standardized protocols (e.g., NIH/NCATS guidelines).
  • Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and statistical tools (ANOVA with post-hoc Tukey tests) to ensure reproducibility .

Q. What computational strategies are effective for predicting the binding mechanisms of 2-amino-N-(2-aminoethyl)benzamide dihydrochloride to biological targets?

  • Answer : Employ:

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., Trypanosoma brucei tubulin, PDB ID 5JQ7) to model ligand-receptor interactions. Focus on hydrogen bonding with aminoethyl groups and π-π stacking of benzamide rings.
  • MD Simulations : Run 100-ns simulations (GROMACS, AMBER force field) to assess stability of binding poses. Analyze RMSD and binding free energy (MM-PBSA method).
  • SAR Studies : Correlate substituent effects (e.g., chlorine position) with activity using QSAR models (DRAGON descriptors, Random Forest regression) .

Q. How can researchers design experiments to probe the dual functionality of the aminoethyl and benzamide moieties in catalysis or bioactivity?

  • Answer :

  • Functional Group Masking : Temporarily protect the amino group (e.g., Boc protection) to isolate benzamide reactivity in Suzuki-Miyaura couplings .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to enzymes (e.g., kinases) by titrating the compound into protein solutions.
  • Fluorescent Labeling : Conjugate FITC to the aminoethyl group for cellular uptake studies (confocal microscopy, flow cytometry) .

Methodological Framework for Research Design

Q. What theoretical frameworks guide the investigation of structure-activity relationships (SAR) in this compound class?

  • Answer : Base studies on:

  • Hammett Linear Free Energy Relationships (LFER) : Correlate substituent σ values with biological IC₅₀ to predict electron-withdrawing/donating effects.
  • Molecular Orbital Theory : Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to map HOMO/LUMO distributions and identify reactive sites .

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